1-Piperidineethanol,a-[(4-methylphenoxy)methyl]-
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Overview
Description
1-Piperidineethanol,a-[(4-methylphenoxy)methyl]- is a chemical compound with the molecular formula C15H23NO2 and a molecular weight of 249.3486 g/mol . It is a white solid used in various pharmaceutical applications as a building block in the synthesis of drugs such as sedatives, analgesics, and antihistamines .
Chemical Reactions Analysis
1-Piperidineethanol,a-[(4-methylphenoxy)methyl]- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring or the phenoxy group can be substituted with other functional groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
1-Piperidineethanol,a-[(4-methylphenoxy)methyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Industry: The compound is utilized in the production of various chemical products and intermediates.
Comparison with Similar Compounds
1-Piperidineethanol,a-[(4-methylphenoxy)methyl]- can be compared with other similar compounds such as:
1-Piperidineethanol: A simpler analog with a similar structure but without the phenoxy group.
2-Piperidineethanol: Another analog with a different substitution pattern on the piperidine ring.
1-Piperidineethanol,α-[(2-methylphenoxy)methyl]-: A closely related compound with a methyl group on the phenoxy ring. The uniqueness of 1-Piperidineethanol,a-[(4-methylphenoxy)methyl]- lies in its specific substitution pattern, which may confer distinct pharmacological properties and applications.
Properties
Molecular Formula |
C15H23NO2 |
---|---|
Molecular Weight |
249.35 g/mol |
IUPAC Name |
1-(4-methylphenoxy)-3-piperidin-1-ylpropan-2-ol |
InChI |
InChI=1S/C15H23NO2/c1-13-5-7-15(8-6-13)18-12-14(17)11-16-9-3-2-4-10-16/h5-8,14,17H,2-4,9-12H2,1H3 |
InChI Key |
YBBARMHTNXAKPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(CN2CCCCC2)O |
Origin of Product |
United States |
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